Encenicline

Overview

Description

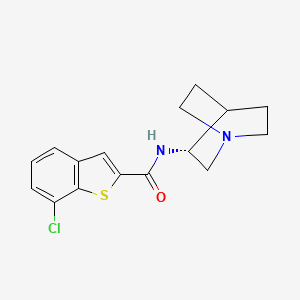

Encenicline, also known by its chemical name N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). This compound has been investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease .

Mechanism of Action

Target of Action

Encenicline, also known as EVP-6124, is a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist) . The primary target of this compound is the Neuronal acetylcholine receptor subunit alpha-7 . This receptor plays a crucial role in the functioning of the central nervous system, particularly in relation to cognitive processes.

Mode of Action

this compound acts as a partial agonist at the alpha 7 Nicotinic Acetylcholine Receptor . It binds to this receptor, enhancing the receptor’s response to its natural ligand, acetylcholine. This interaction leads to an increase in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This process is believed to be similar to the mechanism of action of GTS-21 .

Biochemical Pathways

The activation of the alpha 7 Nicotinic Acetylcholine Receptor by this compound influences several biochemical pathways. One key pathway involves the modulation of auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli . This pathway is often diminished in individuals with schizophrenia, and deficits in sensory gating are associated with attentional impairment .

Result of Action

The activation of the alpha 7 Nicotinic Acetylcholine Receptor by this compound has several molecular and cellular effects. It enhances the release of GABA by hippocampal interneurons, which can modulate neuronal excitability and contribute to cognitive function . In addition, this compound has been shown to reduce immune cell infiltration in the colon and improve experimental colitis in mice .

Preparation Methods

The synthesis of encenicline involves the reaction of 7-chloro-benzo[b]thiophene-2-carboxylic acid chloride with ®-quinuclidin-3-amine in the presence of imidazole . The reaction conditions typically include:

Reagents: 7-chloro-benzo[b]thiophene-2-carboxylic acid chloride, ®-quinuclidin-3-amine, imidazole.

Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature.

Yield: The yield of the reaction can vary, but optimization of conditions can lead to a high yield of the desired product.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Encenicline undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be performed on this compound to modify its chemical structure.

Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Encenicline serves as a model compound for studying the behavior of alpha-7 nicotinic acetylcholine receptor agonists.

Biology: It is used to investigate the role of alpha-7 nAChR in biological systems, particularly in the central nervous system.

Medicine: This compound has been explored as a therapeutic agent for cognitive impairments in schizophrenia and Alzheimer’s disease

Industry: Potential applications in the pharmaceutical industry for developing new treatments targeting cognitive deficits.

Comparison with Similar Compounds

Encenicline is unique in its selective partial agonism of the alpha-7 nAChR. Similar compounds include:

GTS-21: Another alpha-7 nAChR agonist with a similar mechanism of action.

PHA-543,613: A selective alpha-7 nAChR agonist with potential cognitive-enhancing effects.

PNU-282,987: Known for its high affinity and selectivity for the alpha-7 nAChR.

Compared to these compounds, this compound has shown promising results in clinical trials, although it has faced challenges related to gastrointestinal side effects .

This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and drug development.

Biological Activity

Encenicline is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive function, and anti-inflammatory properties, supported by data tables and case studies.

This compound exerts its biological effects primarily through the activation of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and peripheral tissues. The α7 nAChRs play a crucial role in modulating neurotransmitter release, neuroinflammation, and synaptic plasticity. By acting as a partial agonist at these receptors, this compound enhances cholinergic signaling without fully activating the receptor, which can lead to a more controlled therapeutic effect.

Key Mechanisms

- Neurotransmitter Modulation : this compound influences the release of neurotransmitters such as acetylcholine and dopamine, contributing to improved cognitive functions.

- Anti-inflammatory Effects : By activating α7 nAChRs, this compound can reduce inflammation through modulation of immune cell activity.

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive impairment associated with schizophrenia and Alzheimer's disease. A randomized double-blind placebo-controlled study demonstrated that this compound significantly improved cognitive performance in patients with schizophrenia compared to placebo.

Study Findings

Anti-inflammatory Effects

Recent studies have highlighted this compound's anti-inflammatory properties, particularly in models of colitis. In experiments using trinitrobenzenesulfonic acid (TNBS) and dextran sulfate sodium (DSS) to induce colitis in mice, this compound treatment resulted in notable reductions in inflammation markers.

Colitis Study Results

| Parameter | TNBS Model (Control) | TNBS Model (this compound) | DSS Model (Control) | DSS Model (this compound) |

|---|---|---|---|---|

| Macroscopic Score | 8.5 ± 1.2 | 3.2 ± 0.8* | 7.9 ± 1.0 | 4.1 ± 1.0* |

| MPO Activity (U/g tissue) | 120 ± 15 | 45 ± 10* | 130 ± 20 | 70 ± 15* |

| Immune Cell Infiltration (IHC) | High levels of macrophages and neutrophils | Reduced infiltration* | High levels of B cells and T cells | Decreased B cells; increased FoxP3(+) T cells* |

*Statistically significant differences (p < 0.05) compared to control groups.

Case Study: Cognitive Impairment in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a period of 12 weeks. The results indicated a significant improvement in cognitive functions as measured by various neuropsychological tests, including working memory and attention tasks.

Case Study: Inflammatory Bowel Disease

A study focusing on the effects of this compound on experimental colitis revealed that treatment led to a reduction in clinical symptoms and histological damage in the colon. The reduction in immune cell infiltration was particularly noteworthy, suggesting a potential therapeutic role for this compound in inflammatory bowel diseases.

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025836 | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

550999-75-2 | |

| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encenicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.